molecular formula C8H8ClF2N3 B13496773 2-(difluoromethyl)-2H-indazol-5-amine hydrochloride

2-(difluoromethyl)-2H-indazol-5-amine hydrochloride

Cat. No.: B13496773
M. Wt: 219.62 g/mol
InChI Key: FAEFGENWFVZNCE-UHFFFAOYSA-N
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Description

2-(Difluoromethyl)-2H-indazol-5-amine hydrochloride is a chemical compound that belongs to the class of indazole derivatives. Indazole derivatives are known for their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The presence of the difluoromethyl group in this compound enhances its chemical stability and biological activity, making it a valuable compound for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(difluoromethyl)-2H-indazol-5-amine hydrochloride typically involves the introduction of the difluoromethyl group into the indazole core. One common method is the difluoromethylation of indazole derivatives using difluoromethylating agents such as difluoromethyl iodide or difluoromethyl sulfone. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethyl sulfoxide, at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation reactions using continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain high-purity this compound suitable for research and industrial applications .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-(Difluoromethyl)-2H-indazol-5-amine hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(difluoromethyl)-2H-indazol-5-amine hydrochloride involves its interaction with specific molecular targets and pathways. The difluoromethyl group enhances the compound’s ability to interact with biological molecules, potentially inhibiting enzymes or receptors involved in disease processes. The exact molecular targets and pathways may vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

    2-(Trifluoromethyl)-2H-indazol-5-amine: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.

    2-(Chloromethyl)-2H-indazol-5-amine: Contains a chloromethyl group instead of a difluoromethyl group.

    2-(Bromomethyl)-2H-indazol-5-amine: Contains a bromomethyl group instead of a difluoromethyl group.

Uniqueness: The presence of the difluoromethyl group in 2-(difluoromethyl)-2H-indazol-5-amine hydrochloride provides unique chemical and biological properties, such as enhanced stability and activity, compared to its analogs with different substituents. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C8H8ClF2N3

Molecular Weight

219.62 g/mol

IUPAC Name

2-(difluoromethyl)indazol-5-amine;hydrochloride

InChI

InChI=1S/C8H7F2N3.ClH/c9-8(10)13-4-5-3-6(11)1-2-7(5)12-13;/h1-4,8H,11H2;1H

InChI Key

FAEFGENWFVZNCE-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NN(C=C2C=C1N)C(F)F.Cl

Origin of Product

United States

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